molecular formula C11H10ClN3O2S2 B2501726 6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide CAS No. 1436165-27-3

6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide

Cat. No.: B2501726
CAS No.: 1436165-27-3
M. Wt: 315.79
InChI Key: HTEJEGFTDKSGEN-UHFFFAOYSA-N
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Description

6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide is a high-purity chemical compound offered for research and development purposes. Compounds featuring a pyridine core fused with a sulfonamide group, similar to this one, are of significant interest in medicinal chemistry and chemical biology. Published research on analogous structures indicates potential applications as key intermediates in organic synthesis and in the development of biologically active molecules with various properties. The presence of distinct functional groups on the pyridine rings makes this class of compounds a valuable scaffold for constructing more complex chemical libraries. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for human use. Researchers should refer to the product's Certificate of Analysis for lot-specific data, including purity and characterization information. For safe handling and usage, please consult the Safety Data Sheet (SDS) before starting any experimental work.

Properties

IUPAC Name

6-chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S2/c1-18-11-5-2-8(6-14-11)15-19(16,17)9-3-4-10(12)13-7-9/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEJEGFTDKSGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine rings. One common method involves the chlorination of pyridine to introduce the chlorine atom at the desired position. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 of the pyridine ring undergoes SNAr reactions with amines, alkoxides, or thiols under basic conditions.

Reactivity Profile

  • Electrophilic Site : Chlorine at C6 is activated by the electron-withdrawing sulfonamide group.

  • Substitution Partners : Primary/secondary amines (e.g., pyrrolidine, aniline derivatives) in NMP at 140°C .

Example Reaction

6-Cl+R-NH2i-Pr2NEt, NMP, 140°C6-NHR+HCl\text{6-Cl} + \text{R-NH}_2 \xrightarrow{\text{i-Pr}_2\text{NEt, NMP, 140°C}} \text{6-NHR} + \text{HCl}

Yields range from 44% to 71% depending on steric and electronic factors .

Methylsulfanyl Group Modifications

The methylsulfanyl (-SMe) group at position 6 of the pyridine ring can undergo oxidation or alkylation:

Oxidation to Sulfone

  • Reagents : mCPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH.

  • Outcome : Converts -SMe to -SO₂Me, enhancing electron-withdrawing effects .

Impact on Solubility

SubstituentAqueous Solubility (µg/mL)
-SMe35–50
-SO₂Me10–20

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Partners : Arylboronic acids introduce diverse aryl groups at C6 .

Example Derivatives

Boronic AcidProduct YieldBioactivity (IC₅₀)
4-Fluorophenyl68%0.8 µM (anti-clot)
3,5-Dimethylphenyl72%1.2 µM

Cyclization Pathways

The sulfonamide nitrogen can participate in cyclization reactions with bifunctional reagents:

Triazole Formation

  • Reagents : Hydrazine hydrate followed by CDI (1,1'-carbonyldiimidazole).

  • Product : Triazolo[4,3-a]pyridine derivatives .

Key Interactions

  • Hydrogen bonding between triazole N1 and Ala175/Cys42 residues .

  • Hydrophobic interactions with Ile85/Leu84 pockets enhance binding affinity .

Biological Activity Correlations

Modifications at the chlorine and methylsulfanyl positions significantly impact bioactivity:

Antiproliferative Activity

DerivativeTubulin Inhibition IC₅₀
6-Cl, 6-SMe1.0 µM
6-NHPh, 6-SMe2.5 µM

Anti-Thrombolytic Activity
Halogen substitution (e.g., 6-F, 6-Br) enhances clot inhibition by 30–40% compared to the parent compound .

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h).

  • Photodegradation : UV light induces cleavage of the sulfonamide bond, forming pyridine-3-sulfonic acid and 6-methylsulfanylpyridin-3-amine .

Comparative Reactivity Table

Reaction TypeConditionsYieldKey Reference
SNAr with AminesNMP, 140°C, 12 h44–71%
Suzuki CouplingPd(PPh₃)₄, DME/H₂O68–72%
Sulfide OxidationmCPBA, CH₂Cl₂, 0°C85%
Cyclization with CDIDioxane, reflux, 8 h70%

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity :
    • The sulfonamide group in this compound is known for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for antibiotic development.
    • Case Study : In vitro tests showed that 6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition :
    • This compound acts as an inhibitor for certain enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfonamides, which target dihydropteroate synthase.
    • Research Findings : A study highlighted that modifications in the pyridine ring enhanced the binding affinity to the enzyme, suggesting potential for developing more effective inhibitors .
  • Cancer Research :
    • Preliminary studies indicate that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been observed.
    • Data Table :
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)18Disruption of mitochondrial function
  • Pharmacological Studies :
    • The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding its viability as a therapeutic agent.
    • Findings : It demonstrated favorable ADME profiles, with good oral bioavailability and moderate metabolic stability .
  • Potential in Neurological Disorders :
    • Emerging research suggests that compounds with similar structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
    • Ongoing studies are examining its impact on neuronal cell survival under oxidative stress conditions .

Mechanism of Action

The mechanism of action of 6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its methylsulfanyl substituent, which distinguishes it from other pyridine sulfonamides. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
6-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide Isopropyl group on sulfonamide nitrogen C₈H₁₁ClN₂O₂S 234.71 Higher lipophilicity due to branched alkyl chain; used in crystallography studies
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide Pyridinylmethyl group on nitrogen C₁₁H₁₀ClN₃O₂S 283.73 Exhibits N–H···N hydrogen bonding, forming C(7) chains; antimicrobial activity
6-Chloro-N-cyclopentylpyridine-3-sulfonamide Cyclopentyl group on nitrogen C₁₀H₁₃ClN₂O₂S 260.74 Enhanced steric bulk; potential for altered binding kinetics
6-Chloro-N-[(3-fluorophenyl)methyl]pyridine-3-sulfonamide Fluorophenylmethyl group on nitrogen C₁₃H₁₂ClFN₂O₂S 314.76 Fluorine atom introduces electronegativity, potentially improving bioavailability

Key Observations :

  • Methylsulfanyl vs.
  • Hydrogen Bonding : Unlike 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, which forms robust N–H···N hydrogen bonds (critical for crystal packing and solubility ), the target compound’s methylsulfanyl group may prioritize hydrophobic interactions.
Physicochemical Properties
  • Lipophilicity : The methylsulfanyl group (logP ~1.5–2.0) likely increases lipophilicity compared to analogs with polar substituents (e.g., pyridinylmethyl), affecting membrane permeability .
  • Melting Points : Crystallographic data for 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide indicate a melting point of 492 K , whereas alkyl-substituted derivatives (e.g., cyclopentyl) may exhibit lower melting points due to reduced crystallinity.

Biological Activity

6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide, with the CAS number 1436165-27-3, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H10ClN3O2S2C_{11}H_{10}ClN_{3}O_{2}S_{2}, and it has a molecular weight of 315.8 g/mol. The structure features a chloro group and a sulfonamide moiety, which are often associated with various pharmacological activities.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for synthesizing folate in bacteria. This inhibition leads to bacterial growth arrest and cell death.

Table 1: Antimicrobial Activity Summary

Organism TestedMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Sulfonamides can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. A study demonstrated that treatment with similar sulfonamide derivatives reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro.

Case Study: In Vitro Anti-inflammatory Activity
A study involving human macrophage cell lines showed that treatment with this compound resulted in:

  • Reduction of IL-6 levels by approximately 50% compared to control.
  • Decrease in TNF-α production by about 40% after 24 hours of treatment.

These findings suggest potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Preliminary studies have also investigated the anticancer potential of this compound. The sulfonamide group has been associated with various anticancer mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)20Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned, it inhibits DHPS, affecting folate synthesis in bacteria.
  • Cytokine Modulation : It alters cytokine production in immune cells, reducing inflammation.
  • Induction of Apoptosis : It triggers programmed cell death pathways in cancer cells.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-N-(6-methylsulfanylpyridin-3-yl)pyridine-3-sulfonamide?

The synthesis typically involves sequential functionalization of pyridine rings. A common approach includes:

  • Chlorination : Introducing the chloro group at position 6 of the pyridine ring using reagents like POCl₃ or SOCl₂ under reflux conditions.
  • Sulfonamide formation : Reacting 6-chloropyridine-3-sulfonyl chloride with 6-methylsulfanylpyridin-3-amine in dry dichloromethane (DCM) or acetonitrile, with a base such as triethylamine to neutralize HCl byproducts.
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization to isolate the product .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable): To resolve stereoelectronic effects and intermolecular interactions .

Q. What are the critical solubility and stability considerations for handling this compound?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Solubility profiles should be experimentally determined using UV-Vis or gravimetric methods.
  • Stability : Moisture-sensitive due to the sulfonamide group; store under inert atmospheres (argon/nitrogen) at low temperatures (–20°C). Degradation products can be monitored via HPLC .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield and purity?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, stoichiometry). For example, varying triethylamine equivalents (1.5–3.0 eq) and reaction times (2–8 hours) to maximize yield.
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonamide coupling efficiency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., antimicrobial IC₅₀ ranges).
  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., consistent bacterial strains, pH, and incubation times).
  • Mechanistic studies : Use molecular docking or surface plasmon resonance (SPR) to validate target binding affinity discrepancies .

Q. What computational methods aid in predicting the reactivity and regioselectivity of this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. acetonitrile).
  • Machine Learning : Train models on existing pyridine sulfonamide datasets to predict reaction outcomes .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Systematic derivatization : Modify substituents (e.g., methylsulfanyl to ethylsulfanyl) and assess changes in bioactivity.
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity.
  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide, chloro) for target inhibition .

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